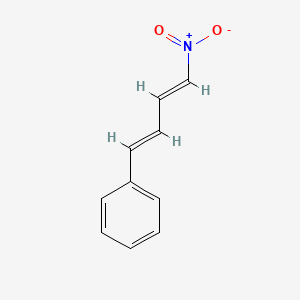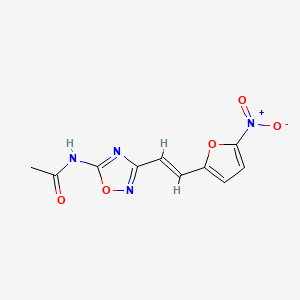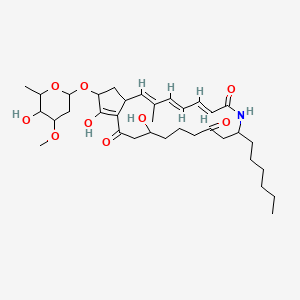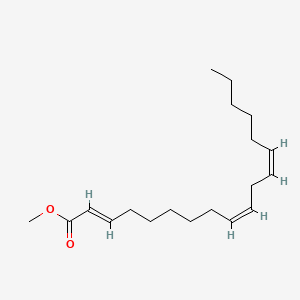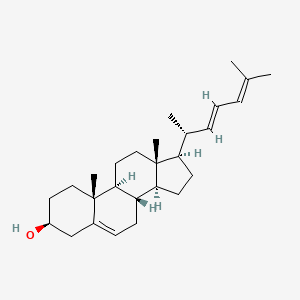
ADP-Dialdehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenosine 5’-diphosphate 2’,3’-dialdehyde is a derivative of adenosine diphosphate, characterized by the presence of aldehyde groups at the 2’ and 3’ positions of the ribose moiety. This compound is known for its role in biochemical research, particularly in studies involving mitochondrial permeability and enzyme inhibition .
準備方法
Synthetic Routes and Reaction Conditions
Adenosine 5’-diphosphate 2’,3’-dialdehyde can be synthesized through the periodate oxidation of adenosine diphosphate. The reaction involves treating adenosine diphosphate with sodium periodate under controlled conditions to selectively oxidize the 2’ and 3’ hydroxyl groups to aldehydes .
Industrial Production Methods
The key steps involve the careful control of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Adenosine 5’-diphosphate 2’,3’-dialdehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to hydroxyl groups.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the aldehyde groups under mild conditions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted adenosine derivatives depending on the nucleophile used.
科学的研究の応用
Adenosine 5’-diphosphate 2’,3’-dialdehyde has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other nucleotides.
Biology: Employed in studies of mitochondrial permeability and enzyme inhibition.
Medicine: Investigated for its potential role in modulating biochemical pathways and as a tool in drug development.
作用機序
The mechanism of action of adenosine 5’-diphosphate 2’,3’-dialdehyde involves its interaction with specific enzymes and proteins. The aldehyde groups can form covalent bonds with amino acid residues in enzyme active sites, leading to enzyme inhibition. This compound is known to target enzymes involved in energy metabolism and signal transduction pathways .
類似化合物との比較
Similar Compounds
Adenosine 5’-diphosphate: Lacks the aldehyde groups and is primarily involved in energy transfer.
Adenosine 5’-triphosphate: Contains an additional phosphate group and is a key molecule in cellular energy metabolism.
Adenosine 2’,3’-dialdehyde: Similar structure but lacks the diphosphate group.
Uniqueness
Adenosine 5’-diphosphate 2’,3’-dialdehyde is unique due to the presence of both diphosphate and aldehyde groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable tool in biochemical research and a potential candidate for therapeutic applications .
特性
CAS番号 |
64060-84-0 |
|---|---|
分子式 |
C10H13N5O10P2 |
分子量 |
425.19 g/mol |
IUPAC名 |
[(2R)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H13N5O10P2/c11-9-8-10(13-4-12-9)15(5-14-8)7(2-17)24-6(1-16)3-23-27(21,22)25-26(18,19)20/h1-2,4-7H,3H2,(H,21,22)(H2,11,12,13)(H2,18,19,20)/t6-,7+/m0/s1 |
InChIキー |
NVPIJHRHNNQNDN-NKWVEPMBSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)OP(=O)(O)O)C=O)N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@@H](C=O)O[C@H](COP(=O)(O)OP(=O)(O)O)C=O)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)OP(=O)(O)O)C=O)N |
Key on ui other cas no. |
64060-84-0 |
同義語 |
adenosine 5'-diphosphate 2',3'-dialdehyde ADP-dialdehyde dial-ADP oxo-ADP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-benzyl-3-[(Z)-but-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B1232674.png)
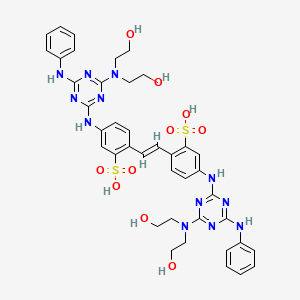
![3-[3-(3-bromophenyl)-4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid](/img/structure/B1232676.png)
![methyl (E)-4-[[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]amino]-4-oxobut-2-enoate](/img/structure/B1232677.png)
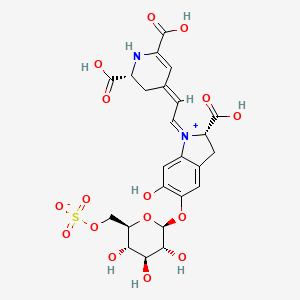

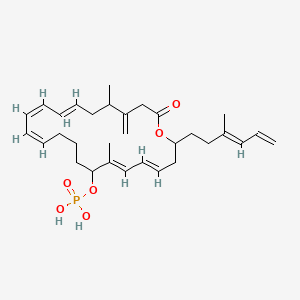
![ethyl (Z)-4-[4-[(Z)-4-ethoxy-4-oxobut-2-enoyl]-3-ethylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B1232687.png)
